Guadinomine D

Description

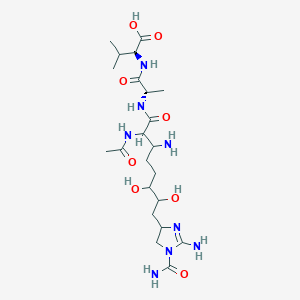

Structure

2D Structure

Properties

Molecular Formula |

C22H40N8O8 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-acetamido-3-amino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C22H40N8O8/c1-9(2)16(20(36)37)29-18(34)10(3)26-19(35)17(27-11(4)31)13(23)5-6-14(32)15(33)7-12-8-30(22(25)38)21(24)28-12/h9-10,12-17,32-33H,5-8,23H2,1-4H3,(H2,24,28)(H2,25,38)(H,26,35)(H,27,31)(H,29,34)(H,36,37)/t10-,12?,13?,14?,15?,16-,17?/m0/s1 |

InChI Key |

ZPHINSWGSDLJGU-UFDXCKQGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)NC(=O)C |

Synonyms |

guadinomine D |

Origin of Product |

United States |

Chemoenzymatic and Biosynthetic Pathways of Guadinomine D

Elucidation of the Guadinomine Biosynthetic Gene Cluster (gdn BGC)

The journey to understanding guadinomine D biosynthesis began with the identification and characterization of the guadinomine (gdn) biosynthetic gene cluster from Streptomyces sp. K01-0509. nih.govrsc.orgstanford.eduescholarship.org

Genomic Architecture and Gene Organization

Table 1: Organization of the Guadinomine (gdn) Biosynthetic Gene Cluster

| Feature | Description |

| Size | 51.2 kb |

| Number of ORFs | 26 |

| Key Enzyme Types | Chimeric Polyketide Synthase (PKS), Nonribosomal Peptide Synthetase (NRPS) |

| Producing Organism | Streptomyces sp. K01-0509 |

Identification and Characterization of Biosynthetic Enzymes (e.g., GdnJ, GdnE)

Within the gdn BGC, several key enzymes have been identified and their functions partially elucidated. nih.govescholarship.orgnih.gov GdnJ, an arginine:glycine amidinotransferase, is responsible for a crucial early step in the pathway. nih.gov It catalyzes the transfer of an amidino group from arginine to glycine, forming the unique starter unit, guanidinoacetate. nih.gov

GdnE is a multidomain protein that functions as the first module of the PKS system. nih.gov It contains an adenylation (A) domain that specifically recognizes and activates guanidinoacetate. nih.gov Following activation, the guanidinoacetate is transferred to a peptidyl carrier protein (PCP) domain within GdnE, priming it for subsequent chain elongation. nih.gov The characterization of GdnJ and GdnE provided the first biochemical evidence for the proposed biosynthetic pathway of guadinomines. nih.gov

Biosynthesis of Key Structural Motifs and Precursors

The biosynthesis of this compound involves the formation of several unusual structural moieties, each requiring a dedicated set of enzymatic reactions.

Formation of the Carbamoylated Cyclic Guanidinyl Moiety

A signature feature of the guadinomine family is the carbamoylated cyclic guanidinyl moiety. nih.govkitasato-u.ac.jprsc.org The biosynthesis of this group begins with the GdnE module, which, after activating the guanidinoacetate starter unit, facilitates a condensation reaction with a malonyl extender unit. nih.gov Subsequent actions of a ketoreductase (KR) and a dehydratase (DH) domain within GdnE lead to an α,β-unsaturated diketide. nih.gov This intermediate is then proposed to undergo a cyclization reaction involving the nucleophilic guanidino group. nih.gov The final carbamoylation step is facilitated by the tailoring enzyme GdnK. nih.gov

Generation of the Unique Guanidinoacetate Starter Unit

The biosynthesis of this compound is initiated with the formation of a non-standard starter unit, guanidinoacetate. nih.govkitasato-u.ac.jpescholarship.orgrsc.orgresearchgate.net This critical step is catalyzed by the enzyme GdnJ, an arginine:glycine amidinotransferase. nih.gov GdnJ transfers the amidino group from arginine to glycine, yielding guanidinoacetate. nih.gov This unique starter unit is then loaded onto the PKS/NRPS machinery for subsequent elaboration. rsc.org

Biosynthesis of the Atypical Aminomalonyl Extender Unit

Another remarkable feature of the guadinomine biosynthetic pathway is the incorporation of an aminomalonyl extender unit. nih.govescholarship.orgrsc.orgresearchgate.net This is a highly unusual building block in polyketide biosynthesis. nih.gov The gdn gene cluster contains genes with homology to those involved in aminomalonyl-acyl carrier protein (ACP) biosynthesis in the zwittermicin A pathway. nih.gov It is hypothesized that a similar mechanism is employed in guadinomine biosynthesis to introduce an α-amino group into the growing polyketide chain, contributing to the vicinal diamine structure found in the final molecule. nih.govresearchgate.net

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Assembly

The core scaffold of this compound is assembled by a chimeric PKS-NRPS system. nih.govkitasato-u.ac.jp This hybrid nature allows for the incorporation of both amino acid and short-chain carboxylic acid building blocks, leading to the characteristic polyketide-peptide structure of the guadinomines. biorxiv.orgscienceopen.com The assembly line mechanism involves multiple modules, each responsible for a specific elongation and modification step. nih.govroyalsocietypublishing.org

Chimeric Nature of the Biosynthetic Machinery

The biosynthetic machinery for this compound is a quintessential example of a PKS-NRPS hybrid. nih.govacs.org This is evident from the gene cluster which encodes for both PKS and NRPS modules. nih.govscispace.com The PKS modules are responsible for the synthesis of the polyketide backbone, while the NRPS modules incorporate amino acid residues. nih.govbiorxiv.org A key feature of the guadinomine biosynthetic pathway is the use of an unusual aminomalonyl-acyl carrier protein (ACP) extender unit, which is responsible for introducing an α-amino group into the polyketide backbone. nih.govresearchgate.net This vicinal diamine moiety is a common feature among the guadinomines and is crucial for their biological activity. nih.govmdpi.com The acyl group found on this compound might be added by enzymes separate from the main guadinomine synthetase, as no specific acylation enzyme is found within the gene cluster. mdpi.com

Sequential Elongation and Modification Steps

The biosynthesis of this compound begins with the formation of the starter unit, guanidinoacetate, through the action of an amidinotransferase, GdnJ, which transfers an amidino group from arginine to glycine. nih.gov This starter unit is then loaded onto the first module of the PKS-NRPS assembly line. The subsequent modules catalyze the sequential addition of extender units, with each module containing specific domains for acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) functions. nih.govroyalsocietypublishing.org

The first module is responsible for the formation of the cyclic guanidine (B92328) group. nih.gov Module 2, encoded by GdnF, introduces the C-7 hydroxyl group, a common feature of the guadinomines. nih.gov Module 3, encoded by GdnG, adds a fully reduced ketide unit. nih.gov The process continues with further elongation and modification steps, including hydroxylations at the C-6 and C-7 positions, ultimately leading to the formation of the guadinomine core structure. nih.gov The final step in the biosynthesis of most guadinomines involves the attachment of an Ala-Val dipeptide, though the specific NRPS for this has not yet been identified. nih.gov

Stereochemical Control and Evolutionary Considerations

The biosynthesis of this compound is characterized by a high degree of stereochemical control, ensuring the formation of a specific stereoisomer. nih.gov The evolutionary relationship between the biosynthetic pathways of guadinomine and other natural products, such as cylindrospermopsin (B110882), provides fascinating insights into the diversification of these metabolic pathways.

Analysis of Stereoselectivity in Biosynthesis

The stereochemistry of this compound is strictly controlled during its biosynthesis. For instance, the cyclic guanidine in guadinomines possesses the (R)-configuration, which is opposite to the (S)-configuration found in cylindrospermopsin. nih.gov This stereoselectivity is likely governed by specific residues within the GdnE enzyme, which catalyzes the cyclization. nih.gov Similarly, the ketoreductase (KR) domain in module 2 of the guadinomine pathway produces a hydroxyl group with the opposite configuration to that generated by the corresponding module in the cylindrospermopsin pathway. nih.gov The fact that only a single stereoisomer of the guadinomines is produced, rather than a mixture, underscores the high fidelity of the enzymatic reactions involved. nih.gov

Comparative Biosynthesis with Related Natural Products (e.g., Cylindrospermopsin)

The biosynthetic gene cluster of guadinomine shows remarkable similarities and intriguing differences when compared to that of cylindrospermopsin, a toxin produced by cyanobacteria. nih.govrsc.org Both pathways utilize guanidinoacetate as a starter unit and share homologous genes for the initial PKS modules. nih.gov The amidinotransferases in both clusters (GdnJ and CyrA) share a 75% amino acid sequence identity, and the first three PKS modules are about 40% identical. nih.gov

However, there are key distinctions. The cylindrospermopsin (cyr) cluster contains a methyltransferase in its first module and lacks an enoylreductase (ER) domain in its third module, which are present in the guadinomine (gdn) cluster. nih.gov As mentioned earlier, the stereochemical outcomes of the cyclization and reduction reactions are opposite in the two pathways, leading to different stereoisomers of the final products. nih.gov This suggests a close evolutionary relationship where gene duplication and subsequent divergence have led to the production of structurally distinct but biosynthetically related natural products. nih.gov

Advanced Synthetic Methodologies for Guadinomine D and Analogs

Strategies for Total Asymmetric Synthesis of Guadinomine Scaffolds

The total asymmetric synthesis of guadinomine scaffolds is a complex undertaking that requires precise control over multiple stereocenters. Researchers have devised various strategies to address the challenges posed by the intricate architecture of these molecules. researchgate.netnih.gov A reliable asymmetric synthesis is crucial not only for obtaining these compounds in enantiomerically pure form but also for unequivocally determining their absolute configurations, which can be ambiguous from spectroscopic data alone. researchgate.netnih.gov

One of the early total syntheses of guadinomines B and C2, which share a common scaffold with Guadinomine D, involved a lengthy sequence of 33 steps. researchgate.netnih.gov This highlights the complexity of these molecules and the need for more efficient synthetic routes. A key feature in some approaches is the intramolecular S(N)2 cyclization using triphenylphosphine (B44618) (PPh3) and iodine (I2) to construct the distinctive 5-membered cyclic guanidine (B92328) substructure. researchgate.netnih.gov

Stereocontrolled Construction of the Cyclic Guanidine Unit

The five-membered cyclic guanidine unit is a hallmark of the guadinomine family and its stereoselective synthesis is a critical aspect of any total synthesis. nih.govresearchgate.net Traditional methods for synthesizing cyclic guanidines often involve the guanidylation of amines followed by cyclization, which can be inefficient and require extensive protecting group manipulations. nih.gov

A significant advancement in this area is the development of a hydroxyl-directed guanidylation of unactivated alkenes. This method allows for the direct and stereoselective incorporation of the entire guanidine unit from free guanidine in a single step with high stereocontrol. nih.gov This approach has been successfully applied in a protecting-group-free total synthesis of (+)-guadinomic acid, a related natural product, demonstrating its efficiency. nih.gov The reaction proceeds via a vicinal diamination of the alkene, directed by a nearby hydroxyl group. nih.gov

Another strategy involves the use of an intramolecular S(N)2 cyclization with reagents like triphenylphosphine and iodine to form the cyclic guanidine core. researchgate.netnih.gov This method has been highlighted as a novel and concise way to construct the unique 5-membered cyclic guanidine substructure present in guadinomines. researchgate.netnih.gov

Diastereoselective Approaches for Polyketide and Peptide Segments

The synthesis of the polyketide and peptide segments of guadinomines also requires careful stereocontrol. The polyketide portion of the molecule contains multiple chiral centers that must be set with the correct relative and absolute stereochemistry. Diastereoselective aldol (B89426) reactions and other carbon-carbon bond-forming reactions are commonly employed to build up the polyketide chain. researchgate.net For instance, the synthesis of segments of complex polyketides has been achieved using methods like the Kobayashi aldol reaction and epoxy-opening rearrangement reactions. researchgate.net

The peptide segment, typically an L-Ala-L-Val dipeptide in the case of guadinomines, is generally synthesized using standard peptide coupling techniques. nih.gov The challenge lies in coupling the peptide and polyketide fragments without epimerization of the chiral centers. The biosynthesis of guadinomines involves a chimeric multimodular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system, which naturally assembles these components with high fidelity. nih.govacs.orgrsc.org Synthetic efforts aim to mimic this efficiency.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis and biocatalysis offer powerful alternatives to purely chemical synthesis for accessing complex natural products like this compound and its analogs. These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations. asm.orgnih.gov

The identification and characterization of the guadinomine biosynthetic gene cluster from Streptomyces sp. K01-0509 has opened the door for biocatalytic and chemoenzymatic strategies. nih.govacs.org This cluster contains the genes for a hybrid PKS-NRPS assembly line, as well as enzymes responsible for creating the unique carbamoylated cyclic guanidine and other functionalities. nih.govacs.orgrsc.org

One proposed chemoenzymatic approach involves using the cloned gene cluster to produce the guadinomine polyketide precursor. nih.gov This precursor could then be chemically coupled to various dipeptides to generate a range of guadinomine analogs. nih.gov This semi-synthetic strategy would allow for the exploration of structure-activity relationships by varying the peptide moiety. Furthermore, the enzymes from the biosynthetic pathway could potentially be used in vitro to catalyze specific reactions, such as the formation of the cyclic guanidine or the installation of hydroxyl groups, on synthetic intermediates. asm.org The use of enzymes from other polyketide biosynthetic pathways has also been explored to create novel "unnatural" natural products. royalsocietypublishing.orgnih.gov

Development of Synthetic Libraries for Structural Diversification

The development of synthetic libraries of this compound analogs is crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for identifying new leads with improved properties. The goal is to create a diverse set of molecules based on the guadinomine scaffold to probe the effects of different functional groups on biological activity. asm.org

The modular nature of the guadinomine structure, with its distinct cyclic guanidine, polyketide, and peptide components, lends itself well to the generation of synthetic libraries. By systematically varying each of these components, a wide range of analogs can be synthesized. For example, different amino acids or peptide fragments can be incorporated in place of the natural L-Ala-L-Val dipeptide. Similarly, the polyketide chain can be modified by introducing different substituents or altering its length.

The development of efficient and convergent synthetic routes is a prerequisite for the construction of such libraries. oapen.org Strategies that allow for the late-stage diversification of a common intermediate are particularly valuable. The chemoenzymatic approaches described above, where a biosynthetic precursor is coupled with a variety of synthetic building blocks, represent a powerful method for generating structural diversity. nih.gov The screening of these libraries against the TTSS can then provide valuable insights into the key structural features required for potent inhibition. asm.orgescholarship.org

Molecular Mechanisms of Action and Target Elucidation for Guadinomine D

Functional Inhibition of Bacterial Type III Secretion Systems (T3SS)

Guadinomine D was discovered, along with several structural analogs, from the culture broth of Streptomyces sp. K01-0509 through a screening assay that detected the inhibition of T3SS-dependent hemolysis of sheep red blood cells by enteropathogenic Escherichia coli (EPEC). vcu.eduresearchgate.netresearchgate.net This assay demonstrated that this compound possesses moderate inhibitory activity against the T3SS. vcu.eduresearchgate.net

The family of guadinomine compounds exhibits a range of potencies. While Guadinomines A and B are highly potent inhibitors, this compound displays more moderate activity, and Guadinomines C1 and C2 show no activity. nih.govmdpi.com Despite its moderate potency compared to its sister compounds, this compound's ability to inhibit a key virulence-associated process without exhibiting broad antimicrobial activity makes it a subject of scientific interest. researchgate.net However, research into its precise mechanism has been limited by the low yields of the compound from its natural source. nih.govmdpi.commdpi-res.com

Table 1: Inhibitory Concentration of Guadinomine Compounds against EPEC T3SS-induced Hemolysis

| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) | Relative Potency |

|---|---|---|---|

| Guadinomine A | 0.02 | ~0.038 | High |

| Guadinomine B | 0.007 | ~0.014 | Very High |

| This compound | 8.5 | ~16 | Moderate |

| Guadinomine C1 | No Activity | No Activity | Inactive |

| Guadinomine C2 | No Activity | No Activity | Inactive |

Data sourced from multiple references. vcu.eduresearchgate.netresearchgate.netnih.govmdpi.comnih.gov

The primary evidence for this compound's activity stems from its ability to inhibit T3SS-mediated hemolysis. researchgate.netresearchgate.netmdpi-res.com The T3SS functions by forming a needle-like apparatus that injects bacterial effector proteins directly into the host cell cytosol. nih.govmdpi.com In the case of EPEC, certain translocated effector proteins assemble into a pore complex in the host cell membrane, leading to lysis. vcu.edu

The inhibition of this hemolytic event by this compound strongly indicates that the compound interferes with a critical step in the delivery or function of these effector proteins. researchgate.net This could occur at the level of effector protein secretion from the bacterium or the subsequent translocation of these proteins across the host cell membrane. mdpi.com However, the available scientific literature does not distinguish between these possibilities for this compound, and specific studies detailing its effect on the secretion of individual effector proteins are lacking. The general mechanism for T3SS inhibitors involves blocking these effectors from entering host cells, thereby neutralizing a key pathogenic process. nih.govmdpi.com

Currently, there is no published research detailing the specific effects of this compound on the assembly or regulation of the T3SS apparatus. The literature repeatedly notes that the mechanism of action for the guadinomine family of compounds has not been explored in depth. nih.govmdpi.commdpi-res.com It is therefore unknown whether this compound prevents the formation of the T3SS needle complex, interferes with its regulatory switches, or affects the expression of T3SS-related genes.

Impact on Effector Protein Secretion and Translocation

Identification of Molecular Targets and Binding Interactions

A significant gap exists in the understanding of this compound's pharmacology, as its specific molecular target has not been identified. mdpi.commdpi-res.com The discovery of the guadinomines was based on a functional, phenotype-based screen (inhibition of hemolysis) rather than a target-based approach. researchgate.netmdpi-res.com

To date, there are no reports in the scientific literature describing the use of biochemical or biophysical methods, such as affinity chromatography, surface plasmon resonance, or genetic suppressor screening, to deconvolute the molecular target of this compound. The challenges in obtaining sufficient quantities of the compound have been a major barrier to conducting such in-depth mechanistic studies. nih.govmdpi.commdpi-res.com

Without an identified primary target, no specific protein-ligand interactions for this compound have been elucidated. It is unknown whether the compound binds directly to a structural component of the T3SS basal body, the needle, the translocon pore, or an associated protein like the ATPase that powers secretion. nih.gov Furthermore, it remains possible that this compound acts indirectly by targeting a regulatory pathway that controls T3SS expression or function, a mechanism observed for other T3SS inhibitors.

Biochemical and Biophysical Approaches to Target Deconvolution

Comparative Analysis of Mechanism with Other T3SS Inhibitors

The mechanism of this compound can be contextualized by comparing it to its structural analogs and other known T3SS inhibitors.

Guadinomine Analogs: The significant difference in activity between this compound and its analogs, particularly the highly potent Guadinomine B, highlights the chemical structure's importance for inhibitory function. vcu.edumdpi.com It has been noted that this compound possesses an acylated amine, which makes it approximately 1000-fold less potent than Guadinomine B, suggesting the vicinal diamine moiety in Guadinomine B is crucial for its high-potency activity. mdpi-res.com

Aurodox (B605688): This polyketide natural product also inhibits the T3SS. However, unlike the guadinomines, its mechanism is better understood. Aurodox downregulates the expression of T3SS genes by targeting the master regulator of the secretion system. vcu.edu More specifically, its molecular target was identified as adenylosuccinate synthase (PurA), demonstrating an indirect inhibitory mechanism by affecting a metabolic enzyme that influences virulence gene expression. This contrasts with the currently unknown mechanism of this compound.

Piericidin A1: Another Streptomyces-derived natural product, Piericidin A1, has been shown to specifically inhibit the T3SS by blocking the assembly of the T3SS needle complex on the bacterial surface. nih.govmdpi.com This represents a direct interference with the physical structure of the secretion apparatus, a mechanism that has not been confirmed or ruled out for this compound.

Distinctions in Mode of Action among Guadinomine Analogs

The guadinomine family consists of several related compounds, including guadinomines A, B, C1, C2, D, and guadinomic acid. nih.govfrontiersin.org These analogs share a common core structure, featuring a carbamoylated cyclic guanidine (B92328), a vicinal diamine, and a dipeptide tail, but differ in their side-chain substitutions. nih.gov These structural variations lead to significant differences in their biological activity against the T3SS of enteropathogenic E. coli (EPEC).

Research has shown that Guadinomines A and B are exceptionally potent inhibitors of the T3SS. nih.govmdpi.com Guadinomine B, in particular, is considered one of the most potent natural product T3SS inhibitors discovered to date, with a reported IC₅₀ value of 7 ng/mL. mdpi.com In contrast, this compound demonstrates more moderate inhibitory activity. researchgate.net The difference in potency is attributed to their structural variations; for instance, compared to the highly potent Guadinomine B, this compound possesses an amide as its R2 substituent, a feature correlated with a roughly 1000-fold decrease in inhibitory activity. researchgate.net

Despite these observed differences in potency, the specific mode of action for the guadinomine family remains largely uncharacterized. mdpi.comasm.org It is known that they inhibit T3SS-mediated processes, such as hemolysis, in a dose-dependent manner without exhibiting cytotoxic or direct antimicrobial effects. frontiersin.orgasm.org However, their precise molecular target within the T3SS apparatus or its regulatory pathways has not yet been elucidated. The structural differences between the analogs clearly influence their interaction with the target, but without identifying that target, the exact reasons for the distinction in their mechanism and efficacy remain an area for future investigation. nih.gov

Table 1: Inhibitory Activity of Guadinomine Analogs against EPEC T3SS

| Compound | Relative Inhibitory Potency | Key Structural Feature Difference from Guadinomine B |

| Guadinomine A | Potent | Varies from Guadinomine B |

| Guadinomine B | Most Potent (IC₅₀ ≈ 7 ng/mL) mdpi.com | Reference Compound |

| This compound | Moderate researchgate.net | Features an amide at the R2 substituent position researchgate.net |

Structure Activity Relationship Sar Studies of Guadinomine D

Impact of Substituents on T3SS Inhibitory Activityresearchgate.netasm.org

The inhibitory potency of the guadinomine family against the T3SS is highly sensitive to the nature and placement of substituents on their core structure. asm.org The family includes several related compounds, such as Guadinomines A, B, C1, C2, and D, which were isolated from Streptomyces sp. K01-0509. vcu.edunih.gov Comparative analysis of their activity reveals that minor structural modifications can lead to dramatic changes in efficacy.

Guadinomines A and B are the most potent natural product inhibitors of the T3SS identified from this family, exhibiting very strong inhibitory activity. researchgate.netvcu.edu In contrast, Guadinomine D shows only moderate activity, while Guadinomines C1 and C2 are reported to have no activity. researchgate.netkitasato-u.ac.jp This variation highlights specific structural regions as being critical for biological function.

| Compound | T3SS Inhibitory Activity (IC₅₀) |

|---|---|

| Guadinomine A | 38 nM (0.02 µg/ml) |

| Guadinomine B | 14 nM (0.007 µg/ml) |

| This compound | 16 µM (8.5 µg/ml) |

| Guadinomine C1 | No Activity |

| Guadinomine C2 | No Activity |

Data sourced from references researchgate.netkitasato-u.ac.jp.

A defining structural feature of this compound is the presence of an acylated amide at the R2 substituent position. nih.govresearchgate.net This single modification is responsible for a significant reduction in its T3SS inhibitory activity. When compared to Guadinomine B, which is considered one of the most potent natural T3SS inhibitors, this compound is approximately 1000-fold less potent. researchgate.netvcu.edunih.govresearchgate.net This stark difference in potency directly illustrates that acylation at this specific amine is detrimental to the compound's biological function as a T3SS inhibitor. mdpi.com

The dramatic loss of activity observed in this compound highlights the critical importance of the vicinal diamine moiety at the C-2/C-3 positions for biological potency. vcu.eduresearchgate.netmdpi.com This structural feature is a common characteristic among the guadinomines. nih.gov The high potency of Guadinomine B, which possesses an unmodified vicinal diamine, compared to the much weaker activity of this compound, where one of the amines is acylated, strongly suggests that a free, unhindered vicinal diamine is a key requirement for potent T3SS inhibition within this class of compounds. vcu.edumdpi.comnih.gov

Role of the R2 Acylated Amide in this compound Activity

Rational Design and Synthesis of this compound Derivativesgla.ac.uk

The rational design of derivatives based on a natural product scaffold is a common strategy to improve potency, selectivity, and pharmacokinetic properties. mdpi.com

While the total synthesis of other, more potent members of the guadinomine family, such as Guadinomine B and C2, has been accomplished, the scientific literature reviewed does not provide specific examples of systematic modification or the rational design of this compound derivatives. researchgate.netvcu.edu Research efforts have largely concentrated on understanding the biosynthesis of the more active compounds or achieving their complex total synthesis. researchgate.netnih.gov

Due to the lack of reported studies on the synthesis of a focused library of this compound derivatives, a direct correlation between its specific structural modifications and resulting biological potency has not been systematically established beyond the initial structure-activity relationships inferred from the naturally occurring analogs. The primary correlation remains the observation that acylation of the vicinal diamine, as seen in this compound, severely diminishes inhibitory activity compared to analogs with a free diamine. nih.govmdpi.com

Systematic Modification of Key Functional Groups

Computational Approaches in SAR Analysisasm.org

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for systematically identifying biologically active sites and guiding the synthesis of new derivatives. asm.orgdiva-portal.org These approaches use statistical models to correlate chemical structures with biological activity. diva-portal.org However, based on the available research, there is no specific mention of the application of computational studies like QSAR for the SAR analysis of this compound or the broader guadinomine family. asm.org Such studies have been applied to other classes of T3SS inhibitors, but not yet to this particular group of compounds. asm.orgdiva-portal.org

Chemical Biology Investigations and Future Research Directions

Guadinomine D as a Chemical Probe for T3SS Biology

This compound, a member of the guadinomine family of natural products isolated from Streptomyces sp. K01-0509, serves as a valuable, albeit less potent, chemical probe for investigating the intricacies of the bacterial type III secretion system (T3SS). oup.comkitasato-u.ac.jp The T3SS is a sophisticated needle-like apparatus utilized by numerous Gram-negative pathogenic bacteria—including species of Escherichia, Salmonella, Yersinia, Chlamydia, Vibrio, and Pseudomonas—to inject effector proteins directly into host cells, a crucial step in pathogenesis. acs.orgasm.orgnih.gov By inhibiting the function of the T3SS, these pathogens can be disarmed without being killed, a strategy that may reduce the selective pressure for the development of antibiotic resistance. nih.govnih.gov

The guadinomine family, particularly Guadinomine B, are among the most potent known inhibitors of the T3SS. acs.org While this compound exhibits more moderate activity, with an IC50 value of 8.5 µg/ml in a TTSS-induced hemolysis assay, its structural relationship to the more potent analogs makes it a critical tool for structure-activity relationship (SAR) studies. researchgate.netnih.gov A key structural difference in this compound is the presence of an acylated amine, which is thought to contribute to its approximately 1000-fold lower inhibitory activity compared to Guadinomine B. researchgate.net This significant difference in potency highlights the crucial role of the vicinal diamine moiety for potent T3SS inhibition and provides a starting point for designing focused libraries of analogs to probe this interaction further. researchgate.net

The precise molecular target and mechanism of action of the guadinomines are not yet fully elucidated, making them and their analogs important subjects for future research. nih.gov It is known that some T3SS inhibitors can act at various stages, including the expression of T3SS genes, the assembly of the secretion apparatus, or the function of the assembled injectisome. asm.org For instance, the T3SS inhibitor aurodox (B605688) has been shown to downregulate the expression of T3SS genes at the transcriptional level by repressing the master regulator, Ler. asm.orgnih.gov Other inhibitors have been found to block the assembly of the T3SS needle itself. asm.org Investigating how this compound and its more potent counterparts affect these different stages of T3SS function will provide deeper insights into the complex biology of this essential virulence factor.

Advanced Methodologies for Investigating this compound's Activity

Transcriptomic and Proteomic Profiling in Target Organisms

To elucidate the precise mechanism of action of this compound, transcriptomic and proteomic profiling of target bacteria upon treatment with the compound are powerful methodologies. nih.gov Transcriptomics, often utilizing RNA sequencing (RNA-Seq), provides a global view of the changes in gene expression. mdpi.com This can reveal whether this compound's inhibitory effect stems from the downregulation of genes encoding T3SS structural components, regulatory proteins, or effector proteins. nih.govnih.gov For example, transcriptomic analysis of Xanthomonas oryzae pv. oryzae treated with the T3SS inhibitor ortho-coumaric acid revealed significant inhibition of T3SS gene expression. nih.gov A similar approach with this compound would involve comparing the transcriptomes of treated and untreated pathogenic bacteria to identify differentially expressed genes, particularly within the T3SS regulon. nih.govfrontiersin.org

Proteomics, the large-scale study of proteins, offers a complementary perspective by analyzing changes in the protein landscape of the bacterium. nih.govresearchgate.net Quantitative proteomic techniques, such as stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), can be used to compare the abundance of proteins between this compound-treated and control bacteria. nih.govapsnet.org This can confirm at the protein level whether the expression of T3SS-related proteins is diminished. researchgate.net Furthermore, secretome analysis, which focuses on the proteins secreted by the bacteria, can directly assess whether this compound blocks the secretion of T3SS effector proteins. nih.gov A proteomic study on Salmonella Typhimurium treated with a small molecule T3SS inhibitor showed a reduction in the levels of the T3SS regulator InvF and the effector proteins SipA and SipC. researchgate.net

High-Throughput Screening and Phenotypic Assays for Analog Discovery

The discovery of novel and more potent analogs of this compound can be accelerated through high-throughput screening (HTS) and various phenotypic assays. asm.orgasm.org HTS campaigns can screen large libraries of synthetic or natural product-derived compounds for their ability to inhibit T3SS function. asm.orgnih.gov Reporter gene assays are a common HTS format, where the expression of a reporter gene (e.g., encoding luciferase or β-lactamase) is placed under the control of a T3SS-dependent promoter. nih.govbiorxiv.org Inhibition of the T3SS leads to a measurable change in the reporter signal. nih.gov Another HTS approach utilizes the ability of some pathogens like Yersinia pseudotuberculosis to trigger an NF-κB signaling pathway in host cells in a T3SS-dependent manner, which can be monitored using a reporter. asm.org

Phenotypic assays provide a more direct measure of T3SS inhibition in a biologically relevant context. plos.org One such assay is the red blood cell (RBC) hemolysis assay, which was used in the initial discovery of the guadinomines. researchgate.netnih.gov In this assay, T3SS-expressing bacteria cause lysis of RBCs, and inhibitors prevent this hemolysis. researchgate.net Other phenotypic assays can measure the inhibition of T3SS-mediated cytotoxicity towards cultured host cells or the blockage of effector protein translocation into host cells. nih.govfrontiersin.org For example, a translocation assay might employ an effector protein fused to a reporter enzyme like β-lactamase, which, upon translocation into host cells loaded with a fluorescent substrate, produces a measurable signal. frontiersin.org These screening platforms are essential for evaluating the activity of this compound analogs generated through synthetic or biosynthetic efforts. asm.org

Strategies for Enhancing this compound Production and Availability

The low natural abundance of guadinomines presents a significant hurdle for further research and development. nih.gov Therefore, strategies to enhance the production and availability of this compound and its analogs are crucial.

Fermentation Optimization and Strain Engineering

The producing organism, Streptomyces sp. K01-0509, can be subjected to fermentation optimization to increase the yield of this compound. researchgate.netnih.gov This involves systematically varying culture parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration to identify conditions that maximize production. researchgate.net Time-course analysis of the fermentation process can reveal the optimal time for harvesting the compound. researchgate.net

Beyond optimizing culture conditions, the producing strain itself can be engineered for enhanced production. Streptomyces species are well-known producers of a vast array of secondary metabolites, and a wealth of genetic engineering tools are available for these bacteria. nih.govjmb.or.krtaylorfrancis.com Strategies for strain improvement include:

Overexpression of positive regulators: Identifying and overexpressing genes that positively regulate the guadinomine biosynthetic gene cluster (BGC) can boost production. nih.gov

Deletion of negative regulators: Conversely, deleting genes that repress the expression of the guadinomine BGC can lead to increased yields. nih.gov

Increasing precursor supply: Engineering the primary metabolism of the strain to enhance the intracellular pools of precursor molecules required for guadinomine biosynthesis can drive higher production rates. mdpi.com

Genome-scale engineering: Advanced techniques like CRISPR/Cas9-based genome editing can be used to make precise modifications to the Streptomyces genome to improve its characteristics as a production host. nih.govjmb.or.kr This can include removing competing secondary metabolite BGCs to redirect metabolic flux towards guadinomine production. mdpi.com

Semi-Synthetic and Biosynthetic Engineering for Analog Generation

Semi-synthesis offers a powerful approach to generate novel analogs of this compound. This strategy combines the fermentative production of a biosynthetic intermediate with chemical synthesis to complete the molecule and introduce structural diversity. The guadinomine biosynthetic gene cluster encodes a complex machinery including a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). acs.orgnih.gov It has been proposed that the cloned PKS/NRPS gene cluster could be used to produce the guadinomine polyketide precursor. nih.gov This precursor could then be chemically coupled to a variety of commercially available or synthetically prepared dipeptides to create a library of guadinomine analogs, allowing for a systematic exploration of the SAR of the terminal dipeptide moiety. nih.gov

Biosynthetic engineering, also known as combinatorial biosynthesis, involves genetically modifying the biosynthetic pathway to produce novel compounds. tandfonline.comnih.govplos.org The modular nature of PKS and NRPS enzymes makes them particularly amenable to this type of engineering. nih.govacs.org By swapping, deleting, or modifying the catalytic domains within the guadinomine synthetase, it may be possible to generate a range of new guadinomine-like molecules with altered polyketide backbones or different amino acid building blocks. tandfonline.complos.org For example, altering the specificity of the acyltransferase (AT) domains within the PKS could lead to the incorporation of different extender units into the polyketide chain. nih.gov This approach holds significant promise for creating a diverse set of this compound analogs for evaluation as T3SS inhibitors.

Unresolved Questions and Emerging Research Avenues

The discovery of this compound and its analogs has opened new perspectives in the search for anti-infective agents. However, several critical questions remain unanswered, paving the way for future research to fully harness the therapeutic potential of this class of compounds.

Full Elucidation of All Molecular Targets

A significant gap in the current understanding of this compound is the precise identification of its molecular target(s) within the bacterial cell. nih.govmdpi.comvcu.edu While it is known to inhibit the Type III Secretion System (T3SS), a key virulence factor in many Gram-negative bacteria, the exact mechanism of action remains largely unexplored. nih.govmdpi.comwikipedia.org This lack of clarity is partly due to the low yields of guadinomines from culture, which has historically hindered in-depth mechanistic studies. nih.govmdpi.com

Initial research suggests that the inhibitory action of related compounds might not be a direct physical interaction with the T3SS needle complex but rather a change in the expression of genes that regulate the system. vcu.edu For instance, the natural product aurodox has been shown to downregulate the expression of ler, a master regulator of the T3SS. vcu.edumdpi.com Whether this compound acts through a similar regulatory pathway or interacts directly with a component of the T3SS apparatus is a crucial question that needs to be addressed. The structural difference of this compound, specifically the acylated amine at the R2 position which makes it 1000-fold less potent than Guadinomine B, highlights the importance of the vicinal diamine for its biological activity and suggests a specific binding interaction that is yet to be identified. mdpi.comvcu.eduresearchgate.net Identifying the specific binding site and understanding the molecular interactions will be paramount for designing more potent and selective derivatives.

Development of Advanced In Vitro Models for Activity Assessment

The advancement of research on this compound is intrinsically linked to the development of more sophisticated in vitro models that can accurately recapitulate the complex environment of a bacterial infection. researchgate.netresearchgate.net While initial screenings have utilized methods like red blood cell hemolysis assays, these models may not fully capture the intricacies of host-pathogen interactions. mdpi.comvcu.edu

Future research would benefit from the use of co-culture systems involving both bacterial and human cells to assess the activity of this compound in a more biologically relevant context. researchgate.net For instance, models that measure the translocation of specific T3SS effector proteins into host cells can provide more direct and quantitative data on the inhibitory efficacy of the compound. nih.govmdpi.com The development of high-throughput screening assays based on these advanced models would also accelerate the discovery and optimization of new guadinomine derivatives with improved activity. vcu.edu Furthermore, establishing robust in vitro models that can correlate with in vivo efficacy is a critical step towards the preclinical development of this compound-based therapeutics. researchgate.net

Implications for Virulence Attenuation Strategies in Anti-infective Research

This compound represents a promising lead compound in the development of anti-virulence therapies, an approach that aims to disarm pathogens rather than kill them. nih.govnih.gov This strategy is advantageous as it is expected to exert less selective pressure for the development of drug resistance compared to traditional antibiotics. nih.govmdpi.com By specifically targeting a key virulence factor like the T3SS, this compound can weaken the ability of bacteria to cause disease, potentially allowing the host's immune system to clear the infection more effectively. nih.govnih.gov

The moderate activity of this compound, with an IC50 of 16 μM, provides a valuable starting point for medicinal chemistry efforts to create more potent analogs. nih.govnih.gov The insights gained from studying the structure-activity relationships within the guadinomine family can guide the synthesis of novel compounds with enhanced efficacy and improved pharmacological properties. nih.gov The ultimate goal is to develop virulence attenuators that can be used as standalone treatments or in combination with traditional antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. The exploration of this compound and its derivatives is a significant step towards this new paradigm in anti-infective research.

Q & A

Q. How can cross-disciplinary teams coordinate this compound research spanning synthetic chemistry and microbiology?

- Methodological Answer: Define clear milestones using Gantt charts and assign roles based on expertise (e.g., synthetic chemists handle analog design; microbiologists conduct bioassays). Regular interdisciplinary meetings and shared data platforms (e.g., LabArchives) ensure alignment. Cite protocols from both fields to maintain methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.